Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate

JAK1 inhibitor synthesis scaffold geometry medicinal chemistry building block

Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate (CAS 883547-28-2) is a carbamate-protected azetidine-piperidine building block characterized by a critical methylene spacer between the azetidine ring and the nitrogen of the benzyl carbamate (Cbz) group. This compound belongs to the piperidin-4-yl azetidine structural class, a privileged scaffold extensively claimed in patents by Incyte Corporation for the development of selective Janus kinase 1 (JAK1) inhibitors, such as itacitinib.

Molecular Formula C17H25N3O2
Molecular Weight 303.4 g/mol
CAS No. 883547-28-2
Cat. No. B12337517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
CAS883547-28-2
Molecular FormulaC17H25N3O2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CNCCC1N2CC(C2)CNC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H25N3O2/c21-17(22-13-14-4-2-1-3-5-14)19-10-15-11-20(12-15)16-6-8-18-9-7-16/h1-5,15-16,18H,6-13H2,(H,19,21)
InChIKeyBSVZZRYJWNBFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate (CAS 883547-28-2): A Spacer-Modulated Building Block for JAK1-Targeted Pipendinyl-Azetidine Therapeutic Programs


Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate (CAS 883547-28-2) is a carbamate-protected azetidine-piperidine building block characterized by a critical methylene spacer between the azetidine ring and the nitrogen of the benzyl carbamate (Cbz) group [1]. This compound belongs to the piperidin-4-yl azetidine structural class, a privileged scaffold extensively claimed in patents by Incyte Corporation for the development of selective Janus kinase 1 (JAK1) inhibitors, such as itacitinib [2]. With a molecular formula of C17H25N3O2 and a molecular weight of 303.40 g/mol, this intermediate features a secondary amine on the piperidine ring, offering a specific handle for further derivatization in medicinal chemistry campaigns targeting inflammatory and autoimmune diseases [1][2].

Why Benzyl Carbamate Substitution Patterns Are Not Interchangeable in JAK1 Inhibitor Syntheses


Generic substitution of a benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate intermediate with a closely related analog like the direct-azetidine attached Benzyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883547-06-6) is scientifically untenable. The presence or absence of a single methylene spacer fundamentally alters the geometric orientation of the deprotected amine, a critical factor for engaging the JAK1 binding pocket as detailed in the SAR of the Incyte patent family [1]. While both share the core piperidin-4-yl azetidine scaffold, the 883547-28-2 isomer presents a freely rotatable exocyclic amine upon deprotection, whereas CAS 883547-06-6 yields a conformationally restricted endocyclic amine. This divergent vector directly impacts the final compound's ability to achieve the sub-nanomolar JAK1 potency and selectivity profile characteristic of clinical candidates like itacitinib (INCB039110) [1][2].

Head-to-Head Comparative Evidence for Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate (CAS 883547-28-2)


Methylene Spacer Introduces a Defined and Different Molecular Conformation vs. Direct-Linked Analog CAS 883547-06-6

The target compound (883547-28-2) is structurally differentiated from its most common analog, Benzyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883547-06-6), by a critical methylene (-CH2-) linker. This spacer transforms the geometric relationship between the azetidine core and the protected amine. In 883547-28-2, the protected amine is an exocyclic aminomethyl group, whereas in 883547-06-6, the amine is directly and rigidly attached to the azetidine ring. This is quantified by a difference in the rotatable bond count: the target compound possesses 7 rotatable bonds, conferring greater conformational flexibility to the side chain, compared to 6 rotatable bonds in the direct-linked analog [1][2].

JAK1 inhibitor synthesis scaffold geometry medicinal chemistry building block

Physicochemical Differentiation: Higher Molecular Weight and Lipophilicity Driven by the Spacer

The insertion of the methylene spacer in 883547-28-2 results in a measurable increase in molecular weight and lipophilicity compared to the non-spaced analog. The molecular weight is 303.40 g/mol, which is 14.03 g/mol heavier than the comparator CAS 883547-06-6 (289.37 g/mol), corresponding exactly to the mass of a CH2 unit. This also impacts the partition coefficient; the computed XLogP3-AA for the target compound is 1.6, whereas the direct-linked analog has a lower logP [1][2]. This increase in lipophilicity directly influences solubility, membrane permeability, and non-specific binding profiles of the downstream deprotected intermediates.

physicochemical properties LogP drug-likeness

Chemoselective Deprotection Strategy: Orthogonal Carbamate Stability Over a Free Amine Building Block

The benzyl carbamate (Cbz) group in 883547-28-2 provides a chemically orthogonal protection strategy compared to a free or Boc-protected amine. The target compound's Cbz group is stable to basic and nucleophilic conditions but cleavable by hydrogenolysis or strong acids, allowing for the sequential, chemoselective unveiling of the piperidine and azetidine-methylene amines. In contrast, the free amine analog, (1-(piperidin-4-yl)azetidin-3-yl)methanamine, lacks this selectivity and can lead to uncontrolled oligomerization. The hydrogen bond donor/acceptor count is also distinct: 2 donors and 4 acceptors for 883547-28-2, versus 2 donors and 3 acceptors for the free amine analog [1]. This modified hydrogen bonding capacity is a key differentiator in molecular recognition events during fragment-based drug design.

protecting group strategy chemoselective deprotection synthetic intermediate

Procurement-Driven Application Scenarios for Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate (883547-28-2)


Synthesis of Methylene-Spacer JAK1 Inhibitor Analogs

As evidenced by the rotatable bond and spatial vector differentiation [Section 3, Evidence 1], this specific Cbz-protected aminomethyl building block is the requisite starting material for synthesizing JAK1 inhibitor candidates where a flexible, exocyclic amine is required. The structural class is directly linked to patents like WO2011112662 [1]. Purchasing the incorrect regioisomer (CAS 883547-06-6) would lead to a conformationally constrained, inactive endocyclic amine series.

Fragment-Based Drug Discovery (FBDD) Requiring Orthogonal Piperidine Derivatization

The orthogonal protection profile of the benzyl carbamate, distinct from the unprotected piperidine, enables sequential functionalization strategies [Section 3, Evidence 3]. In FBDD campaigns, where the piperidine nitrogen must be selectively alkylated or sulfonylated first, the Cbz-protected methylene amine on the azetidine remains intact, providing a divergent point for library synthesis that a bis-amine or bis-protected system cannot achieve.

Process Chemistry R&D Requiring Predictable Lipophilic Purification Windows

The quantified increase in lipophilicity (XLogP3-AA of 1.6 and higher MW) compared to the direct-linked analog [Section 3, Evidence 2] translates to longer retention times on reverse-phase HPLC purification. This predictable shift allows process chemists to reliably separate the product from unreacted azetidine starting materials, providing a definitive quality control and purification advantage for large-scale synthesis campaigns.

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